molecular formula C13H11N3 B1294218 9-Hydrazinoacridine CAS No. 3407-93-0

9-Hydrazinoacridine

Cat. No. B1294218
CAS RN: 3407-93-0
M. Wt: 209.25 g/mol
InChI Key: SVANEUDZNISLJD-UHFFFAOYSA-N
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Description

9-Hydrazinoacridine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its potential in the development of chemotherapeutic agents and has been the subject of research for its antibacterial and antifungal properties. The compound has been modified to create a range of derivatives with varying biological activities, including antitumor actions .

Synthesis Analysis

The synthesis of 9-Hydrazinoacridine derivatives has been explored through conventional and microwave-assisted methods. In one study, carbazole reacted with chloroacetyl chloride to yield N9-(chloroacetyl)-carbazole, which upon treatment with hydrazine hydrate produced N9-(hydrazinoacetyl)-carbazole. Further condensation with aromatic aldehydes and cycloaddition with chloroacetyl chloride in the presence of triethylamine led to the formation of N9-[hydrazinoacetyl-(2-oxo-3-chloro-4-substituted aryl azetidine)]-carbazoles. These reactions were characterized by microanalytical data and spectroscopic techniques .

Another study focused on the synthesis of 29 hydrazones, amido, and imido-type compounds of 9-hydrazinoacridine. The 9-acylhydrazinoacridines were obtained by condensation of acylating agents with 9-hydrazinoacridine under suitable conditions. This research highlighted the potential of these compounds in tumor chemotherapy, with some derivatives showing effectiveness against mouse S_(180) and hepatoma in mice .

Molecular Structure Analysis

The molecular structure of 9-Hydrazinoacridine derivatives is characterized by the presence of the acridine core, which is modified by the addition of hydrazinoacetyl groups. The structural characterization of these compounds is typically achieved through spectroscopic techniques, ensuring the correct identification of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactivity of 9-Hydrazinoacridine involves its ability to undergo condensation reactions with various aldehydes and acylating agents to form a diverse array of derivatives. These reactions are crucial for the development of compounds with potential antibacterial, antifungal, and antitumor properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 9-Hydrazinoacridine derivatives are not detailed in the provided papers, such properties are generally determined by the nature of the substituents attached to the acridine core. These properties can influence the solubility, stability, and biological activity of the compounds. The synthesized products are typically screened for their antibacterial and antifungal activities, indicating their potential use in medical applications .

Safety And Hazards

9-Hydrazinoacridine is fatal if swallowed and toxic in contact with skin . It may cause skin irritation and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

acridin-9-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVANEUDZNISLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063017
Record name Acridine, 9-hydrazino-
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydrazinoacridine

CAS RN

3407-93-0
Record name 9-Hydrazinylacridine
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Record name Acridine, 9-hydrazino-
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Record name 9-Hydrazinoacridine
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Record name Acridine, 9-hydrazinyl-
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Record name Acridine, 9-hydrazino-
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Record name 3407-93-0
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Record name 9-HYDRAZINYLACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
A Albert - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Contradictions in the literature are resolved regarding the properties of 9-hydrazinoacridine. Ultraviolet spectra and ionisation constants of several acridines in water are recorded and …
Number of citations: 25 pubs.rsc.org
TI Arseneva, AN Gaidukevich, GP Kasakov… - ORGANIC …, 1987 - core.ac.uk
… The sim ilarity of the IR spectra of hydrazines and hydrazides of carboxilic acids is proved by the kinetic data of the acyla tion reaction of the derivatives of 9-hydrazinoacridine^ and …
Number of citations: 0 core.ac.uk
loan Cristea, MM Popovici, MT Mendel… - Heterocyclic …, 1999 - degruyter.com
… Abstract: 1-(Acridin-9 '-yl)-3-methylpyrazolin-5-ones 3 ac were synthesised by cyclocondensation of 9-hydrazinoacridine derivatives la-c with ethylacetoacetate in NaOH methanolic …
Number of citations: 2 www.degruyter.com
AO Pohuliai, DV Lytkin, IM Podolsky - 2022 - dspace.nuph.edu.ua
… The objects of our research – 5-nitro-9-hydrazinoacridine … the 5-nitro-9hydrazinoacridine derivatives do not cause skin … that 5-nitro-9hydrazinoacridine 1 are not hepatotoxic substance…
Number of citations: 0 dspace.nuph.edu.ua
MS Lamkin, TJ Williams, MC Falk - Archives of biochemistry and biophysics, 1988 - Elsevier
… The reaction of 9-hydrazinoacridine with pig PA0 could be monitored by the characteristic visible absorption peaks near 495 and 525 nm which were indicative of the product (Fig. 2). …
Number of citations: 21 www.sciencedirect.com
Y Ebead, AD Roshal, A Wróblewska… - … Acta Part A: Molecular …, 2007 - Elsevier
In the ground electronic state, the first two (1 and 2) of the compounds investigated – 9-(methoxyamino)acridine (1), 9-hydrazinoacridine (2), N-(2-chloroethyl)acridin-9-amine (3) and N-(…
Number of citations: 13 www.sciencedirect.com
P Kristian, J Bernát, J Imrich, I Danihel, G Suchár… - Molecules, 1996 - Springer
… The reaction of 9-hydrazinoacridine with 1-isothiocyanato-1-ethoxy-propane affords, instead of the expected 1,2,4-thiazoline derivative, the N-acridinium-9-yl-N’-propylidenehydrazine …
Number of citations: 14 link.springer.com
A Wroblewska, A Sikorski, T Lis, Y Ebead… - Journal of Molecular …, 2006 - Elsevier
The results of MP2 geometry optimisation for 9-(methoxyamino)acridine (1), 9-hydrazinoacridine (2), N-(2-chloroethyl)acridin-9-amine (3) and N-(5-methylpyridin-2-yl)acridin-9-amine (4…
Number of citations: 3 www.sciencedirect.com
Y Ebead, A Wróblewska, K Krzymiński… - Journal of physical …, 2005 - Wiley Online Library
… ABSTRACT: The 1H and 13C NMR spectra of 9-(methoxyamino)acridine (1) and 9-hydrazinoacridine (2) show that these compounds exist principally in the imino tautomeric form in …
Number of citations: 22 onlinelibrary.wiley.com
TS Zatsepin, YM Ivanova, DA Stetsenko, MJ Gait… - Russian chemical …, 2005 - Springer
… Then we synthesized conjugates of oligonucleotides II—IV with 9 hydrazinoacridine (9), 4 (pyren 1 yl)butyrohydrazide (10a) (fluorescent labels), biotin hy drazide (10b) (marker group), …
Number of citations: 7 link.springer.com

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